molecular formula C19H14F3N3O3 B607653 4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile CAS No. 1215085-92-9

4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile

Cat. No.: B607653
CAS No.: 1215085-92-9
M. Wt: 389.3 g/mol
InChI Key: VAJGULUVTFDTAS-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glpg0492 is under investigation in clinical trial NCT01130818 (First-in-Human Single Ascending Dose of GLPG0492).

Mechanism of Action

Target of Action

GLPG-0492, also known as DT-200, is a drug that acts as a Selective Androgen Receptor Modulator (SARM) . The primary target of GLPG-0492 is the androgen receptor , a nuclear receptor that plays a crucial role in the development and function of male sexual organs and secondary sexual characteristics .

Mode of Action

As a SARM, GLPG-0492 selectively binds to the androgen receptor, modulating its activity . This selective binding allows it to exert its effects primarily on muscle tissue, where it can enhance muscle mass and function .

Biochemical Pathways

As a modulator of the androgen receptor, it likely influences pathways related to muscle growth and maintenance

Pharmacokinetics

In clinical trials, GLPG-0492 has shown a pharmacokinetic profile that supports once-daily oral dosing . Healthy volunteers were given increasing doses of GLPG-0492 by oral administration, and the drug showed favorable safety data with no severe adverse events reported .

Result of Action

GLPG-0492 has been shown to improve muscle mass in animal models, with minimal cardiovascular, prostate, or virility side effects traditionally seen in androgen therapies . This makes it a promising candidate for the treatment of conditions characterized by muscle wasting, such as cachexia and potentially other indications, such as Duchenne muscular dystrophy .

Action Environment

As with any drug, factors such as the patient’s overall health, age, and concomitant medications can influence the drug’s action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

GLPG-0492 is a selective androgen receptor modulator (SARM), which means it selectively binds to androgen receptors and induces muscle anabolism while having reduced effects in reproductive tissues . This selective binding and activation of the androgen receptor by GLPG-0492 can stimulate protein synthesis and promote the growth and repair of muscle tissue .

Cellular Effects

GLPG-0492 has been shown to have significant effects on various types of cells and cellular processes. In muscle cells, it promotes protein synthesis and muscle growth, which can help counteract muscle atrophy . It also influences cell function by modulating cell signaling pathways related to muscle growth and repair .

Molecular Mechanism

The molecular mechanism of action of GLPG-0492 involves its selective binding to androgen receptors. This binding activates the receptor, leading to changes in gene expression that promote muscle growth and repair . The selective nature of this binding means that GLPG-0492 can have these beneficial effects on muscle tissue while minimizing unwanted effects in other tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, GLPG-0492 has been shown to have stable and long-lasting effects. It can maintain its activity over time, and its effects on muscle growth and repair can persist even after treatment has ended .

Dosage Effects in Animal Models

In animal models, the effects of GLPG-0492 have been shown to vary with dosage. At lower doses, it can effectively promote muscle growth and repair, while at higher doses, it may have additional effects . Even at high doses, GLPG-0492 does not appear to have the same risks of adverse effects as traditional androgenic steroids .

Metabolic Pathways

GLPG-0492 is involved in the androgen receptor signaling pathway, which plays a key role in regulating muscle metabolism . By selectively activating this pathway, GLPG-0492 can promote muscle anabolism and counteract muscle atrophy .

Transport and Distribution

Once inside the body, GLPG-0492 is distributed to muscle tissues, where it can exert its effects . It is thought to be transported to these tissues via the bloodstream, and its selective binding to androgen receptors ensures that it is primarily localized to muscle tissues .

Subcellular Localization

Within cells, GLPG-0492 is thought to localize to the cytoplasm, where it can bind to and activate androgen receptors . This activation triggers changes in gene expression that promote muscle growth and repair .

Properties

IUPAC Name

4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJGULUVTFDTAS-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=O)[C@@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215085-92-9
Record name GLPG-0492
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215085929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-0492
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12461
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-0492
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O59X1ACZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 0.52 g of 4-[2,5-dioxo-3-methyl-4-phenyl-4-[(2-propenyloxy)methyl]imidazolidin-1-yl]-2-trifluoromethylbenzonitrile in 40 mL of dichloromethane is added 2 mL of trifluoroborane-dimethylsulfide complex in 10 mL of dichloromethane. The mixture is stirred at rt for 3 hours and poured into a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate, filtered and evaporated. The crude product is purified by chromatography over silica gel while eluting with 70/30 heptane/ethyl acetate mixture to provide the desired product.
Name
4-[2,5-dioxo-3-methyl-4-phenyl-4-[(2-propenyloxy)methyl]imidazolidin-1-yl]-2-trifluoromethylbenzonitrile
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.